molecular formula C13H8N2O3 B14443939 8-nitro-5H-phenanthridin-6-one CAS No. 78255-99-9

8-nitro-5H-phenanthridin-6-one

Cat. No.: B14443939
CAS No.: 78255-99-9
M. Wt: 240.21 g/mol
InChI Key: DWJTXUCDDWXLSX-UHFFFAOYSA-N
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Description

8-nitro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the central ring. This compound is of significant interest due to its potential biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides. This method provides controlled access to functionalized phenanthridin-6(5H)-ones in good yields . Another method includes the use of nickel-catalyzed amidation of aryl iodides . Additionally, organo-catalytic protocols proceeding through direct C(sp2)−H bond arylation have been disclosed .

Industrial Production Methods

Industrial production of phenanthridinones, including this compound, often relies on scalable synthetic methods such as the Ullmann reaction, Beckmann rearrangement, and decarboxylative amidations . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-nitro-5H-phenanthridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or dichromate.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate.

    Reduction: Hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted phenanthridinones, depending on the reagents and conditions used.

Scientific Research Applications

8-nitro-5H-phenanthridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nitro-5H-phenanthridin-6-one involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-5H-phenanthridin-6-one is unique due to its nitro group, which enhances its reactivity and biological activity compared to other phenanthridinones.

Properties

CAS No.

78255-99-9

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

8-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16)

InChI Key

DWJTXUCDDWXLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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